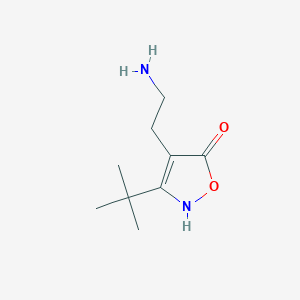![molecular formula C12H8N2O2 B113396 [2,2'-Bipyridine]-4,4'-dicarbaldehyde CAS No. 99970-84-0](/img/structure/B113396.png)
[2,2'-Bipyridine]-4,4'-dicarbaldehyde
Overview
Description
[2,2’-Bipyridine]-4,4’-dicarbaldehyde: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2 and 2’ positions, with aldehyde groups attached at the 4 and 4’ positions. It is a versatile ligand in coordination chemistry and has significant applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 2,2’-Bipyridine-4,4’-dicarboxaldehyde are believed to be the amino acid residues of target molecules. The compound forms covalent bonds between its carbonyl groups and these residues .
Mode of Action
The precise mechanism of action for 2,2’-Bipyridine-4,4’-dicarboxaldehyde remains partially understood. It is believed to involve the formation of covalent bonds between the molecule’s carbonyl groups and the amino acid residues of target molecules .
Biochemical Pathways
It is known that the compound plays a role in the formation of covalent bonds with amino acid residues, which could potentially affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is an organic building block and demonstrates high solubility in water , which could potentially influence its bioavailability.
Result of Action
It is known that the compound forms covalent bonds with amino acid residues, which could potentially lead to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Bipyridine-4,4’-dicarboxaldehyde. For example, the compound’s solubility in water could potentially be influenced by environmental factors such as temperature and pH . Additionally, the compound’s crystallization behavior could be influenced by the presence of different hydrogen bonding abilities and steric hindrance of the 4,4’-bipyridine substituent groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’-dicarbaldehyde typically involves the oxidation of [2,2’-Bipyridine]-4,4’-dimethyl compound. This can be achieved using oxidizing agents such as manganese dioxide (MnO2) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: Industrial production methods for [2,2’-Bipyridine]-4,4’-dicarbaldehyde are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde groups in [2,2’-Bipyridine]-4,4’-dicarbaldehyde can undergo further oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: [2,2’-Bipyridine]-4,4’-dicarboxylic acid.
Reduction: [2,2’-Bipyridine]-4,4’-diol.
Substitution: Depends on the nucleophile used; for example, [2,2’-Bipyridine]-4,4’-dimethyl ether if methanol is used as the nucleophile.
Scientific Research Applications
Chemistry:
Coordination Chemistry: [2,2’-Bipyridine]-4,4’-dicarbaldehyde is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science:
Biology and Medicine:
Biological Probes: The compound can be used to design fluorescent probes for detecting metal ions in biological systems.
Drug Development: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Industry:
Dye-Sensitized Solar Cells (DSSCs): [2,2’-Bipyridine]-4,4’-dicarbaldehyde is used in the development of dyes for DSSCs, enhancing their efficiency and stability.
Comparison with Similar Compounds
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid
- [2,2’-Bipyridine]-4,4’-dimethyl
- [2,2’-Bipyridine]-4,4’-diol
Comparison:
- [2,2’-Bipyridine]-4,4’-dicarbaldehyde is unique due to the presence of aldehyde groups, which provide reactive sites for further functionalization.
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid has carboxylic acid groups, making it more acidic and suitable for forming salts and esters.
- [2,2’-Bipyridine]-4,4’-dimethyl is less reactive compared to the aldehyde derivative but can be used as a precursor for further oxidation.
- [2,2’-Bipyridine]-4,4’-diol has hydroxyl groups, making it more hydrophilic and suitable for hydrogen bonding interactions.
Properties
IUPAC Name |
2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCACAOPZBJKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400242 | |
| Record name | [2,2'-Bipyridine]-4,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99970-84-0 | |
| Record name | [2,2'-Bipyridine]-4,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-4,4'-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,2'-Bipyridine-4,4'-dicarboxaldehyde particularly interesting for creating new materials?
A1: 2,2'-Bipyridine-4,4'-dicarboxaldehyde possesses several characteristics that make it a valuable building block for novel materials, specifically metallogels. This compound features both aldehyde and bipyridine groups. The aldehyde groups can participate in Schiff base reactions, forming covalent bonds that contribute to the gel network's structure. Meanwhile, the bipyridine moiety exhibits a strong affinity for metal ions, enabling the formation of coordination complexes. [] This combined ability to engage in both covalent and coordination bonding allows for the creation of dynamic, three-dimensional networks known as metallogels.
Q2: Can you elaborate on the specific applications of these 2,2'-Bipyridine-4,4'-dicarboxaldehyde-derived metallogels?
A2: Research indicates that metallogels derived from 2,2'-Bipyridine-4,4'-dicarboxaldehyde, aminoglycosides, and metal ions hold significant potential for biomedical applications. [] This is due to their unique properties:
- Biodegradability and Biosafety: These metallogels can degrade within biological systems, minimizing long-term accumulation and potential toxicity. []
- Antibacterial Activity: The incorporation of aminoglycosides, known for their antibacterial properties, directly into the metallogel structure confers potent antibacterial activity. [] This makes these materials particularly promising for combating infections, potentially even challenging ones like sepsis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)










![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)


